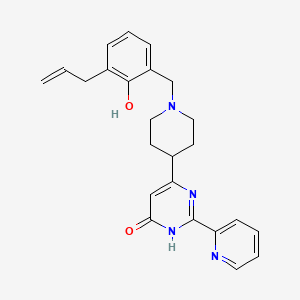

6-(1-(3-Allyl-2-hydroxybenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one

Description

The compound 6-(1-(3-Allyl-2-hydroxybenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one (CAS: 1381233-01-7, Molecular Formula: C₂₄H₂₆N₄O₂) is a pyrimidin-4(1H)-one derivative featuring a piperidin-4-yl core substituted with a 3-allyl-2-hydroxybenzyl group and a pyridin-2-yl moiety at the 2-position of the pyrimidinone ring. The allyl and hydroxy groups may enhance hydrophilicity, while the pyridine and benzyl moieties contribute to aromatic interactions .

Properties

Molecular Formula |

C24H26N4O2 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

4-[1-[(2-hydroxy-3-prop-2-enylphenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C24H26N4O2/c1-2-6-18-7-5-8-19(23(18)30)16-28-13-10-17(11-14-28)21-15-22(29)27-24(26-21)20-9-3-4-12-25-20/h2-5,7-9,12,15,17,30H,1,6,10-11,13-14,16H2,(H,26,27,29) |

InChI Key |

GFZBELIHTVKUIW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)CN2CCC(CC2)C3=CC(=O)NC(=N3)C4=CC=CC=N4)O |

Origin of Product |

United States |

Preparation Methods

Pyrimidinone Formation

The pyrimidin-4(1H)-one scaffold is typically synthesized via condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or their equivalents. For the 2-(pyridin-2-yl) substitution, a bromopyridine derivative is used as a coupling partner.

Copper(I)-Catalyzed Coupling

Copper(I)-catalyzed C–N bond formation is a key step to introduce the pyridin-2-yl substituent at the 2-position of the pyrimidinone ring. Literature reports describe the use of copper(I) iodide with potassium carbonate as base and N,N'-dimethylethylenediamine as ligand in 1,4-dioxane solvent at 80–95 °C for 18 hours to achieve this transformation with yields ranging from 47% to 74% (Table 1).

| Parameter | Details |

|---|---|

| Catalyst | Copper(I) iodide (CuI) |

| Base | Potassium carbonate (K2CO3) |

| Ligand | N,N'-Dimethylethylenediamine |

| Solvent | 1,4-Dioxane |

| Temperature | 80–95 °C |

| Reaction Time | Approximately 18 hours |

| Yields | 47–74% |

| Workup | Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, chromatography |

This step often involves the reaction of 6-(methylthio)-2-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-one analogs with 2-(6-bromopyridin-2-yl)propan-2-ol derivatives to give the corresponding 2-(pyridin-2-yl) substituted pyrimidinones.

Synthesis of the 1-(3-Allyl-2-hydroxybenzyl)piperidin-4-yl Fragment

The preparation of the piperidin-4-yl fragment bearing a 3-allyl-2-hydroxybenzyl substituent involves:

- Functionalization of piperidine at the 4-position.

- Introduction of the benzyl substituent with allyl and hydroxy functionalities on the aromatic ring.

Common methods include reductive amination or nucleophilic substitution reactions where the piperidine nitrogen or carbon is selectively alkylated with 3-allyl-2-hydroxybenzyl halides or equivalents.

Coupling of Piperidinyl Fragment to Pyrimidinone Core

The final step involves coupling the 1-(3-allyl-2-hydroxybenzyl)piperidin-4-yl moiety to the 6-position of the pyrimidin-4(1H)-one core. This may be achieved via nucleophilic substitution or amide bond formation depending on the functional groups present.

Representative Experimental Procedure

A typical copper(I)-catalyzed coupling reaction to form the pyrimidinone core substituted with pyridin-2-yl is as follows:

- To a stirred solution of the pyrazolopyrimidinone precursor and 2-(6-bromopyridin-2-yl)propan-2-ol in 1,4-dioxane, copper(I) iodide, potassium carbonate, and N,N'-dimethylethylenediamine are added.

- The reaction mixture is heated at 80–95 °C for 18 hours.

- After cooling, the mixture is quenched with water and extracted with ethyl acetate.

- The organic layer is washed with brine, dried, and concentrated.

- The crude product is purified by silica gel chromatography to afford the desired pyrimidinone derivative.

Analytical Data and Yield Summary

| Step | Yield (%) | Key Conditions | Notes |

|---|---|---|---|

| Copper(I)-catalyzed coupling for pyridin-2-yl substitution | 47–74 | CuI, K2CO3, N,N'-dimethylethylenediamine, 1,4-dioxane, 80–95 °C, 18 h | Efficient C–N bond formation |

| Piperidinyl fragment alkylation | Variable | Reductive amination or nucleophilic substitution | Dependent on substrate and conditions |

| Final coupling to form target compound | Variable | Nucleophilic substitution or amide formation | Typically moderate to good yields |

Research Findings and Optimization

- The copper(I)-catalyzed coupling reaction is sensitive to temperature and ligand choice; N,N'-dimethylethylenediamine enhances catalytic activity.

- Reaction times of approximately 18 hours at elevated temperatures (80–95 °C) provide optimal conversions.

- Purification by flash chromatography is necessary to isolate pure products.

- The presence of hydroxy and allyl groups requires careful control of reaction conditions to avoid side reactions such as oxidation or polymerization.

- Alternative catalytic systems and solvents have been explored but copper(I)-catalyzed methods remain the most efficient for this scaffold.

Chemical Reactions Analysis

Formation Pathways and Chemical Reactions

Aripiprazole impurity 4 is generated during the condensation of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril with 1-(2,3-dichlorophenyl)piperazine (Figure 1). Key reaction steps include:

-

Nucleophilic substitution : The butoxy intermediate undergoes self-condensation via nucleophilic attack, where the oxygen atom of one molecule reacts with the electrophilic carbon of another, forming an ether-linked dimer.

-

Competitive side reaction : This dimerization occurs in parallel with the intended coupling of the butoxy intermediate with the piperazine derivative, especially when using brominated intermediates like 1-bromo-4-chlorobutane .

Table 1: Reaction Conditions Favoring Impurity 4 Formation

Structural and Molecular Characterization

Impurity 4 is a dimer of aripiprazole’s butoxy intermediate, linked via an ether bond between the butoxy chains of two molecules. Key structural features include:

-

Chromatographic retention : Elutes later than aripiprazole in reversed-phase HPLC due to higher hydrophobicity .

Table 2: Key Structural Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₃₆H₄₂Cl₂N₄O₄ |

| UV absorption maxima | 215 nm (π→π* transitions in quinolinone) |

| Mass spectral data | [M+H]⁺ peak at m/z 665.2 |

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases like cancer, neurological disorders, or infections.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 6-(1-(3-Allyl-2-hydroxybenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Table 1: Key Structural Features of Analogues

Substituent Analysis and Functional Implications

Piperidine/Piperazine Linkers: The target compound uses a piperidin-4-yl group, which is less flexible than the piperazine linker in compound 44g . Piperazine derivatives often exhibit improved solubility due to their basic nitrogen atoms, whereas piperidine may enhance target binding rigidity.

Aromatic and Heterocyclic Moieties: The pyridin-2-yl group in the target compound is shared with 44g and 6-(3-morpholinylpropyl)pyrido[4,3-d]pyrimidinone . Pyridine’s electron-deficient nature facilitates interactions with enzymes or receptors. Dichlorophenyl () and benzodioxolyl () substituents introduce halogenated or oxygenated aromatic systems, impacting lipophilicity and metabolic stability .

Hydrophilic vs. Lipophilic Groups :

Biological Activity

The compound 6-(1-(3-Allyl-2-hydroxybenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one , identified by its CAS number 1381233-01-7 , is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 402.49 g/mol

- Structure : The compound features a pyrimidine core linked to a piperidine ring and an allyl-substituted phenolic moiety, which may contribute to its biological effects.

Research indicates that compounds with similar structures often exhibit activity through modulation of various biochemical pathways. For instance, derivatives of pyrimidine have been shown to inhibit key kinases involved in cancer progression, such as the PKB (Protein Kinase B) pathway, which is critical for cell survival and proliferation. The specific activity of this compound against such pathways is yet to be fully elucidated but warrants further investigation based on structural similarities with known inhibitors .

Biological Activity

The biological activity of this compound can be categorized into several areas:

- Anticancer Activity :

- Anti-fibrotic Properties :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Synthesis and Derivative Development

The synthesis of 6-(1-(3-Allyl-2-hydroxybenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one has been explored in various studies focusing on optimizing the pharmacological profile of similar compounds. Modifications to the piperidine or pyrimidine moieties have been shown to enhance selectivity and potency against specific targets, indicating that structural variations can lead to improved therapeutic outcomes .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions, leveraging dihydropyrimidinone scaffold strategies (common for pyrimidinone derivatives) . Key steps include:

- Solvent selection : Dichloromethane or ethanol for improved solubility of intermediates.

- Catalyst optimization : Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance cyclization efficiency.

- Temperature control : Gradual heating (60–80°C) to minimize side reactions.

- Purification : Column chromatography or recrystallization to isolate high-purity crystals.

Yields vary significantly (23–67%) depending on substituents and reaction pathways; method optimization via Design of Experiments (DoE) is advised .

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent placement; ¹⁹F NMR if fluorinated analogs are synthesized .

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation.

- Infrared (IR) spectroscopy : To identify functional groups (e.g., hydroxyl, carbonyl).

- HPLC : Purity assessment (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate pharmacological activity, and what endpoints are most relevant?

- Methodological Answer :

- Model selection : Use Sprague-Dawley rats or CD-1 mice for acute toxicity and analgesic studies, as validated for pyrimidinone analogs .

- Dosing regimens : Intraperitoneal or oral administration with dose escalation (e.g., 10–100 mg/kg) to establish LD₅₀ and therapeutic windows.

- Endpoints :

- Analgesic activity : Thermal plate latency tests (e.g., 55°C) with timed paw-lick response .

- Toxicity markers : Monitor weight loss, organ histopathology, and serum biomarkers (ALT, AST).

- Statistical analysis : Use GraphPad Prism for dose-response curves and ANOVA for group comparisons .

Q. What strategies can address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize protocols : Ensure consistent animal strains, dosing schedules, and endpoint measurements.

- Purity validation : Re-evaluate compound purity via HPLC and elemental analysis; impurities >1% may skew results .

- Pharmacokinetic profiling : Assess bioavailability and metabolite interference using LC-MS/MS.

- Replicate under controlled conditions : Cross-validate findings in multiple labs to rule out environmental variability .

Q. How can researchers assess the environmental impact and degradation pathways of this compound?

- Methodological Answer :

- Fate studies : Conduct OECD 307/308 tests to evaluate biodegradation in soil/water matrices .

- Hydrolysis/photolysis : Expose the compound to UV light (254 nm) and varying pH (2–12) to identify degradation products via LC-MS.

- Ecotoxicity assays : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity (EC₅₀/NOEC) .

- Computational modeling : Predict bioaccumulation potential using EPI Suite or QSAR models.

Q. How can contradictions in synthetic yields reported in literature be resolved?

- Methodological Answer :

- Variable analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading, temperature gradients) across studies. For example, yields of 23% (method C) vs. 67% (method D) in analogous compounds highlight the impact of stepwise vs. one-pot syntheses .

- Scale-up effects : Pilot small-scale reactions (1–5 mmol) before transitioning to bulk synthesis.

- Byproduct identification : Use GC-MS or TLC to track side reactions and optimize quenching/purification steps .

Safety and Handling

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).

- Emergency measures :

- Inhalation : Immediate fresh air exposure; seek medical attention for respiratory distress .

- Skin contact : Rinse with water for 15 minutes; remove contaminated clothing .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.